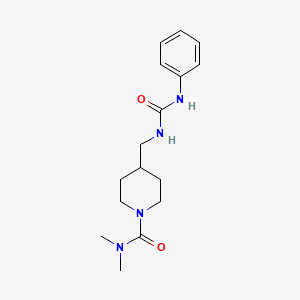

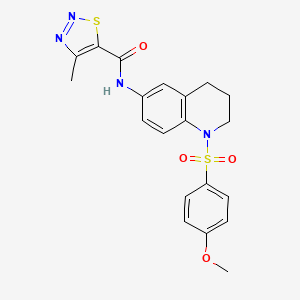

![molecular formula C16H13FN4O2S3 B2371669 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 1005302-59-9](/img/structure/B2371669.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . These types of compounds have been known for their various pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The unique structural features of 1,2,3-triazoles, including their high chemical stability and aromatic character, have led to their widespread use in drug development . The compound could serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with improved pharmacological properties. For instance, anticonvulsant drugs, cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics have all incorporated the 1,2,3-triazole core .

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Their versatile reactivity allows for the construction of complex molecules. Researchers can employ click chemistry approaches, such as Huisgen 1,3-dipolar cycloaddition or metal-catalyzed 1,3-dipolar cycloaddition, to synthesize diverse 1,2,3-triazole derivatives . By leveraging this compound’s unique structure, chemists can access new synthetic pathways.

Fluorescent Imaging and Materials Science

The compound’s aromatic character makes it suitable for fluorescent imaging applications. Researchers can incorporate it into fluorescent dyes or probes for cellular imaging, biosensors, or tracking specific biological processes. Additionally, its stability and compatibility with various materials make it relevant for materials science, including optoelectronic devices and sensors.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the thiazole ring in the structure suggests that it may interact with target receptors through hydrogen bond accepting and donating characteristics . The fluorophenyl group and the thiophene-2-sulfonamide moiety could also contribute to the compound’s interactions with its targets .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected. These could potentially include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have been studied using similar methods.

Result of Action

Given the pharmacological activities associated with similar compounds , it is likely that the compound could have a range of effects at the molecular and cellular levels. These could potentially include inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cancer cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interactions with its targets and its overall stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S3/c17-13-5-2-1-4-12(13)15-19-16-21(20-15)11(10-25-16)7-8-18-26(22,23)14-6-3-9-24-14/h1-6,9-10,18H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBQSTAVMJKKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

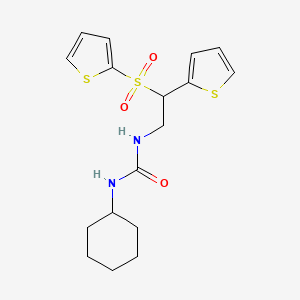

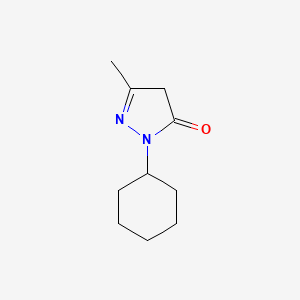

![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)

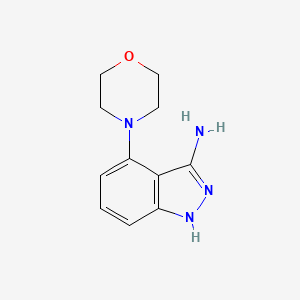

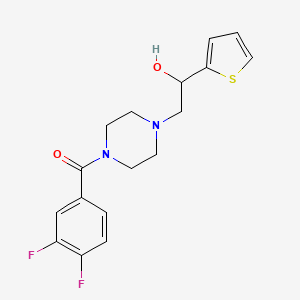

![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)

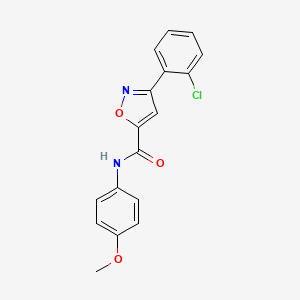

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)

![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)